2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid
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Overview
Description
2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a piperidinyl and isoindolinyl moiety, making it a subject of interest in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of this compound is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
The compound acts as a ligand for E3 ubiquitin ligase . It recognizes E3 ubiquitin ligase and the target protein (IDO1), making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . By degrading the target protein (IDO1), it can suppress the activities of IDO1 . This leads to a decrease in the activation of IDO1, which is beneficial in the treatment of diseases like cancer where excessive activation of IDO1 is observed .
Result of Action
The result of the compound’s action is the suppression of IDO1 activities . This can lead to a decrease in the pathogenesis of diseases like cancer where IDO1 is excessively activated .
Biochemical Analysis
Biochemical Properties
2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with E3 ligases, which are enzymes involved in the ubiquitination process . This interaction can influence protein degradation pathways, thereby affecting cellular protein levels and function. Additionally, the compound’s interaction with other proteins and enzymes can modulate various biochemical pathways, contributing to its diverse biological effects.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the TNFα signaling pathway, which plays a role in inflammation and immune responses . By altering this pathway, the compound can impact cellular responses to stress and injury. Furthermore, its effects on gene expression can lead to changes in the production of various proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as E3 ligases, and modulates their activity . This binding can lead to the activation or inhibition of these enzymes, resulting in changes in protein ubiquitination and degradation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and protein levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects, such as inflammation, fever, and cardiovascular responses . These dosage-dependent effects highlight the importance of careful dose optimization in experimental settings to achieve the desired biological outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with E3 ligases can influence the ubiquitination and degradation of metabolic enzymes, thereby affecting metabolic pathways . Additionally, its effects on gene expression can lead to changes in the levels of various metabolites, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity, as its effects are often dependent on its concentration in specific cellular regions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological effects. For example, the compound’s presence in the nucleus can influence gene expression, while its localization in the cytoplasm can modulate protein degradation pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dioxopiperidine with an appropriate isoindolinone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precision required for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]oxy)acetic acid
- **2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetic acid
Uniqueness
What sets 2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-12-4-3-11(14(21)16-12)17-7-9-2-1-8(6-13(19)20)5-10(9)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSACPARKQNJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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